Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 154477-55-1
VCID: VC20849284
InChI: InChI=1S/C33H39NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3
SMILES: CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC
Molecular Formula: C33H41NO4
Molecular Weight: 513.7 g/mol

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate

CAS No.: 154477-55-1

Cat. No.: VC20849284

Molecular Formula: C33H41NO4

Molecular Weight: 513.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate - 154477-55-1

Specification

CAS No. 154477-55-1
Molecular Formula C33H41NO4
Molecular Weight 513.7 g/mol
IUPAC Name methyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate
Standard InChI InChI=1S/C33H39NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,37H,10,15,20-24H2,1-3H3
Standard InChI Key UETFAILCJZLHOM-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC

Introduction

Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate represents a complex organic compound with multiple functional groups integrated within its molecular structure. This compound is formally identified by its CAS Registry Number 154477-55-1 and is categorized under the molecular formula C33H39NO4 with a precise molecular weight of 513.678 g/mol. The compound is also identified in chemical databases through its MFCD identifier MFCD08063765, which provides a standardized reference point for researchers seeking to locate this specific chemical entity. These identifiers collectively establish a unique chemical fingerprint that distinguishes this compound from structurally similar molecules in pharmaceutical and chemical research databases .

Alternative Nomenclature

The chemical compound under investigation is recognized through several alternative systematic names that reflect its structural components and potential relationships to other pharmaceutical compounds. Among these alternative designations is "1-Oxo Fexofenadine Methyl Ester," which suggests a direct structural and potentially functional relationship to the widely used antihistamine medication fexofenadine. Other systematic names include 2-[4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetic acid methyl ester and methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethylphenylacetate, which provide detailed descriptions of the compound's molecular architecture following IUPAC nomenclature guidelines. These alternative names collectively offer insights into the compound's structural features and potential pharmaceutical classification .

The existence of multiple systematic names reflects the complexity of the compound's structure and the different approaches to describing its molecular architecture. The nomenclature variations highlight specific functional groups and structural moieties that may be relevant for understanding its chemical reactivity, potential biological activity, and structural relationship to established pharmaceutical compounds. Researchers may encounter this compound under any of these designations in scientific literature or chemical databases, making awareness of these alternative names essential for comprehensive literature searches and experimental design .

Structural Features and Chemical Properties

Molecular Components and Architecture

Relationship to Fexofenadine

Structural Comparisons with Fexofenadine

The alternative name "1-Oxo Fexofenadine Methyl Ester" provides strong evidence for a direct structural relationship between Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate and the established antihistamine medication fexofenadine. Structural analysis suggests this compound differs from fexofenadine in two significant aspects: the presence of a methyl ester group in place of the carboxylic acid found in fexofenadine, and an oxidation at position 1 (indicated by the "1-Oxo" prefix in one of its alternative names). These modifications represent important structural variations that could potentially affect its physicochemical properties, pharmacokinetic profile, and biological activity compared to fexofenadine. The esterification of the carboxylic acid group would likely increase the compound's lipophilicity relative to fexofenadine, potentially altering its distribution and membrane permeability characteristics. Similarly, the addition of an oxo group introduces a new center of reactivity and a potential site for hydrogen bonding interactions .

These structural modifications could serve several potential purposes in pharmaceutical research and development. The methyl ester functionality might represent a prodrug approach, where the ester could be hydrolyzed in vivo to release the active carboxylic acid form. Alternatively, the compound might represent a synthetic intermediate in the production of fexofenadine or related antihistamines. The oxidation at position 1 could also be investigating the impact of additional polar functional groups on the pharmacological profile of fexofenadine-like compounds. These structural relationships suggest that Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate likely emerged from research efforts focused on fexofenadine or its analogs, whether as a metabolite, a synthetic precursor, or a deliberately designed derivative .

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